4(3H)-Quinazolinone, 2-(1-methylethyl)-3-(4-pyridinyl)-
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Overview
Description
4(3H)-Quinazolinone, 2-(1-methylethyl)-3-(4-pyridinyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with an isopropyl group at the 2-position and a pyridinyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(1-methylethyl)-3-(4-pyridinyl)- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-isopropylanthranilic acid with 4-pyridinecarboxaldehyde under acidic conditions to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-(1-methylethyl)-3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinyl and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinones and pyridinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(1-methylethyl)-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 2-methyl-3-(4-pyridinyl)-
- 4(3H)-Quinazolinone, 2-ethyl-3-(4-pyridinyl)-
- 4(3H)-Quinazolinone, 2-(1-methylethyl)-3-(3-pyridinyl)-
Uniqueness
4(3H)-Quinazolinone, 2-(1-methylethyl)-3-(4-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position and the pyridinyl group at the 3-position enhances its stability, reactivity, and potential therapeutic efficacy compared to other similar compounds.
Properties
CAS No. |
37389-71-2 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-propan-2-yl-3-pyridin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-11(2)15-18-14-6-4-3-5-13(14)16(20)19(15)12-7-9-17-10-8-12/h3-11H,1-2H3 |
InChI Key |
AVQUANDWSGLIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1C3=CC=NC=C3 |
Origin of Product |
United States |
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